molecular formula C9H10BrNO2 B2798079 Methyl 2-amino-3-bromo-5-methylbenzoate CAS No. 206551-32-8

Methyl 2-amino-3-bromo-5-methylbenzoate

Cat. No.: B2798079
CAS No.: 206551-32-8
M. Wt: 244.088
InChI Key: DHWLYKLRXJWJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-bromo-5-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid and features a bromine atom, an amino group, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-bromo-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-amino-5-methylbenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-bromo-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzoates can be formed.

    Oxidation Products: Nitro or nitroso derivatives.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-amino-3-bromo-5-methylbenzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-bromo-5-methylbenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 4-amino-2-methoxybenzoate
  • 2-Amino-5-bromobenzoic acid

Uniqueness

Methyl 2-amino-3-bromo-5-methylbenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. The presence of both an amino group and a bromine atom on the benzene ring provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

methyl 2-amino-3-bromo-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWLYKLRXJWJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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